1-acetyl-N-benzyl-N-methyl-4-piperidinecarboxamide
Overview
Description
1-acetyl-N-benzyl-N-methyl-4-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is also known as ABMP or N-[(1S)-1-(acetylamino)ethyl]-N-benzyl-4-methylpiperidine-1-carboxamide. It is a white to off-white powder that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of 1-acetyl-N-benzyl-N-methyl-4-piperidinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-acetyl-N-benzyl-N-methyl-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anti-inflammatory effects. It has also been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-acetyl-N-benzyl-N-methyl-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It also has a wide range of biological activities, which makes it a versatile tool for studying the central nervous system. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 1-acetyl-N-benzyl-N-methyl-4-piperidinecarboxamide. One area of research is the development of new analogs of the compound that have improved pharmacological properties. Another area of research is the study of the compound's potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the compound's mechanism of action and its effects on the central nervous system.
Scientific Research Applications
1-acetyl-N-benzyl-N-methyl-4-piperidinecarboxamide has been extensively studied for its potential use in scientific research. The compound has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-acetyl-N-benzyl-N-methylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13(19)18-10-8-15(9-11-18)16(20)17(2)12-14-6-4-3-5-7-14/h3-7,15H,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNROZFVOCHITE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N(C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-benzyl-N-methylpiperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.